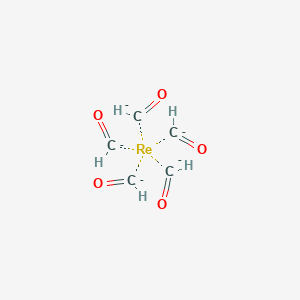

N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Interaction with Nucleic Acids

Urea derivatives, including N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea, have been studied for their interactions with nucleic acids. A study by Guinn et al. (2013) focused on how urea destabilizes helical and folded conformations of nucleic acids and proteins. This research suggests that urea derivatives interact favorably with various functional groups in nucleic acids, potentially influencing DNA and RNA structures (Guinn et al., 2013).

Synthesis and Structural Analysis

Klika et al. (2002) conducted research on the regioselective synthesis involving N-(anthracen-9-yl)-N′-ethylthiourea. This study is relevant as it highlights the structural properties and synthesis pathways of similar urea derivatives, contributing to understanding the chemistry of N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea (Klika et al., 2002).

Supramolecular Chemistry

In the field of supramolecular chemistry, studies like those by Lucas et al. (2011) are significant. They investigated the templated synthesis of glycoluril hexamer and cucurbit[6]uril derivatives. The focus on macrocyclic structures and functionalization is relevant to understanding how N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea might form larger molecular assemblies (Lucas et al., 2011).

Chemosensors and Anion Recognition

Research by Shang et al. (2015) explored the synthesis of compounds with urea/thiourea and anthracene groups, demonstrating their potential as chemosensors. This study indicates the possibility of using N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea in the detection of specific ions or molecules (Shang et al., 2015).

Solvatochromic Fluorescence Probes

Bohne et al. (2005) researched N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, focusing on its solvatochromic fluorescence properties. This study is relevant for understanding the fluorescence properties of similar urea derivatives, which could be applied in various analytical and diagnostic applications (Bohne et al., 2005).

Supramolecular Polymers

Boileau et al. (2000) explored soluble supramolecular polymers based on urea compounds. This research adds insight into the potential of N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea in forming intermolecular hydrogen bonds and its applications in the creation of novel polymer materials (Boileau et al., 2000).

Agriculture and Environmental Impact

Sun et al. (2019) examined the impact of urea fertilization on soil microbial communities. While this study doesn't directly involve N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea, it provides context on the broader environmental implications of urea derivatives in agricultural settings (Sun et al., 2019).

Propiedades

Número CAS |

95150-23-5 |

|---|---|

Nombre del producto |

N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea |

Fórmula molecular |

C₄₀H₄₂N₄O₂ |

Peso molecular |

610.79 |

Sinónimos |

1,1’’-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.